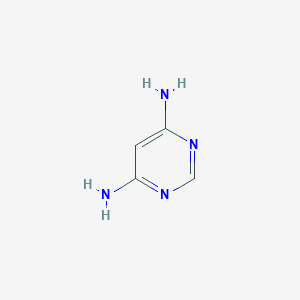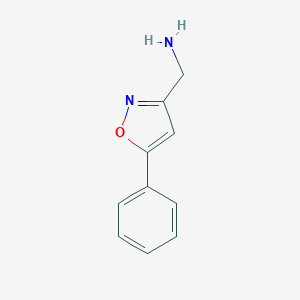
(5-Phenylisoxazol-3-yl)methylamine
Übersicht
Beschreibung
“(5-Phenylisoxazol-3-yl)methylamine” is a chemical compound with the molecular formula C10H10N2O . It has a molecular weight of 174.20 g/mol .
Synthesis Analysis
There are several methods to synthesize “(5-Phenylisoxazol-3-yl)methylamine”. One of the methods involves the synthesis of (3‐Phenylisoxazol‐5‐yl)methanimine derivatives . The structures of the compounds were determined by NMR and HRMS methods, and chlorination on the phenyl ring of phenylisoxazol-5-yl was confirmed by X-ray diffraction analysis .Molecular Structure Analysis
The molecular structure of “(5-Phenylisoxazol-3-yl)methylamine” can be represented by the InChI code: 1S/C10H10N2O/c11-7-9-6-10(13-12-9)8-4-2-1-3-5-8/h1-6H,7,11H2 . The compound has a topological polar surface area of 52 Ų .Physical And Chemical Properties Analysis
“(5-Phenylisoxazol-3-yl)methylamine” has a molecular weight of 174.20 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 2 .Wissenschaftliche Forschungsanwendungen
Palladium Complex Catalysis
Methylamine derivatives containing 1,2-azole fragments like (5-Phenylisoxazol-3-yl)methylamine have been used to synthesize palladium complexes. These complexes exhibit high catalytic activity in the Suzuki reaction in aqueous mediums, indicating their potential in catalysis and organic synthesis applications (Akishina et al., 2021).
Synthesis and Biological Evaluation
Compounds like 3-(4-((3-Phenyl-4,5-dihydroisoxazol-5-yl)methyl)piperazin-1-yl) benzoisothiazole derivatives, which are new classes of isoxazolines, have been synthesized using (5-Phenylisoxazol-3-yl)methylamine. These compounds have shown potent cytotoxic and antineoplastic activities in mammalian cancer cells, marking them as potential candidates for cancer treatment (Byrappa et al., 2017).
Cyclooxygenase-1 (COX-1) Inhibition
Derivatives of (5-Phenylisoxazol-3-yl)methylamine have been used to design a new series of 3,4-diarylisoxazoles to improve biochemical COX-1 selectivity and antiplatelet efficacy. These compounds have been significant in understanding the structural requirements for selective COX-1 inhibition, showing potential in the development of anti-inflammatory drugs (Vitale et al., 2013).
Antimicrobial Applications
Compounds having 5-methyl-3-phenylisoxazole moiety have been synthesized and shown better antimicrobial activity compared with reference drugs like Streptomycin and Ampicillin. This suggests the potential of (5-Phenylisoxazol-3-yl)methylamine derivatives in developing new antimicrobial agents (Badadhe et al., 2013).
Zukünftige Richtungen
The future directions for the study of “(5-Phenylisoxazol-3-yl)methylamine” could involve further exploration of its potential biological activities. For instance, the anti-HBV activity of some isoxazole derivatives has been evaluated , suggesting potential applications in antiviral drug development.
Eigenschaften
IUPAC Name |
(5-phenyl-1,2-oxazol-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c11-7-9-6-10(13-12-9)8-4-2-1-3-5-8/h1-6H,7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWDSZTSDAULPDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60409439 | |
| Record name | (5-phenylisoxazol-3-yl)methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60409439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Phenylisoxazol-3-yl)methylamine | |
CAS RN |
154016-47-4 | |
| Record name | (5-phenylisoxazol-3-yl)methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60409439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


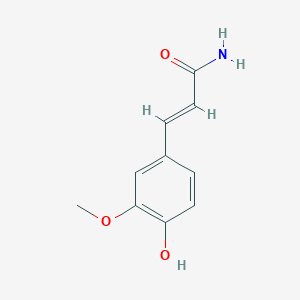

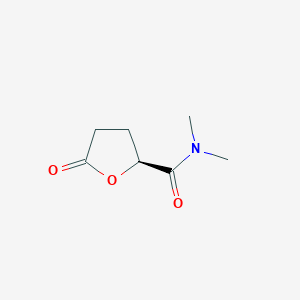

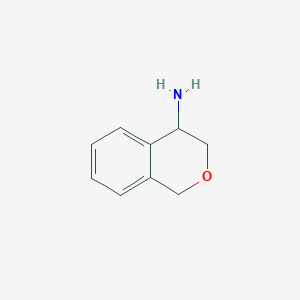

![2-(2-Hydroxyethoxy)ethyl 4-benzo[b][1,4]benzothiazepin-6-ylpiperazine-1-carboxylate](/img/structure/B116599.png)
![3-Methylisothiazolo[4,5-b]pyridine](/img/structure/B116600.png)

![(1S,2S,3R,4Z,6Z,10S,12Z,14Z)-10-[(5S,6R,7R,8S,9S)-5,7-Dihydroxy-9-methoxy-6,8-dimethyldecan-2-YL]-2,17-dihydroxy-3,5,7-trimethyl-9,19-dioxabicyclo[16.1.0]nonadeca-4,6,12,14-tetraen-8-one](/img/structure/B116612.png)
![(2E,4S)-4-Amino-5-[(3S)-2-oxo-3-pyrrolidinyl]-2-pentenoic Acid Ethyl Ester](/img/structure/B116613.png)
![Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI)](/img/structure/B116621.png)
